Product packaging for 4-(Oxiran-2-yl)oxane(Cat. No.:CAS No. 1339849-51-2)

4-(Oxiran-2-yl)oxane

Cat. No.: B2870905
CAS No.: 1339849-51-2
M. Wt: 128.171
InChI Key: UMIVQPLNSLWQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Oxiran-2-yl)oxane is a high-value chemical compound supplied for research and development purposes. Its molecular formula is C7H12O2 and it has a molecular weight of 128.17 g/mol . This molecule features a tetrahydro-2H-pyran (oxane) ring linked to an oxirane (epoxide) group, making it a versatile and critical intermediate in synthetic organic chemistry . The reactive epoxide ring is a key functional group, allowing this compound to serve as a crucial building block for ring-opening reactions, nucleophilic additions, and polymerization studies. It is particularly valuable for medicinal chemists and material scientists exploring novel molecular entities and functional polymers. The stereochemistry of the epoxide can be significant; the (R)-enantiomer is available under CAS 2227668-43-9 for chiral synthesis applications . Researchers utilize this compound under the identifier CID 62774294 . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B2870905 4-(Oxiran-2-yl)oxane CAS No. 1339849-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxiran-2-yl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-8-4-2-6(1)7-5-9-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIVQPLNSLWQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 Oxiran 2 Yl Oxane

Comprehensive Analysis of Epoxide Ring-Opening Reactions

The cleavage of the epoxide ring is the most significant transformation for 4-(Oxiran-2-yl)oxane. These reactions proceed via nucleophilic attack, which can be facilitated under basic, acidic, or Lewis acidic conditions. The mechanism, regiochemistry, and stereochemistry of the ring-opening are highly dependent on the reaction conditions.

Under neutral or basic conditions, the epoxide ring of this compound can be opened by a variety of strong nucleophiles. This reaction proceeds through a classic SN2 mechanism, where the nucleophile directly attacks one of the electrophilic carbons of the epoxide, causing the carbon-oxygen bond to break and relieve the ring strain. chemistrysteps.commasterorganicchemistry.com

The scope of nucleophiles is broad and includes alkoxides, hydroxide ions, Grignard reagents, organolithium compounds, and hydride reagents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.com The reaction is highly selective, with the nucleophile consistently attacking the less sterically hindered carbon of the epoxide ring. chemistrysteps.comkhanacademy.org In the case of this compound, this is the terminal CH2 group of the oxirane ring. The initial product is an alkoxide, which is then protonated during a subsequent workup step to yield the final alcohol product. libretexts.org

Table 1: Nucleophile-Initiated Ring Opening of this compound

Nucleophile (Reagent) Product after Workup
Hydroxide (NaOH, H₂O) 1-(Oxan-4-yl)ethane-1,2-diol
Methoxide (NaOCH₃, CH₃OH) 1-Methoxy-1-(oxan-4-yl)ethan-2-ol
Ethylmagnesium bromide (EtMgBr, then H₃O⁺) 1-(Oxan-4-yl)butan-2-ol

This interactive table summarizes the expected products from the reaction of this compound with various strong nucleophiles, based on the SN2 mechanism.

In the presence of an acid, the epoxide ring-opening is significantly accelerated. The mechanism under acidic conditions differs substantially from that under basic conditions. The first step in an acid-catalyzed reaction is the protonation of the epoxide oxygen by the acid (e.g., HBr, H₂SO₄). chemistrysteps.comyoutube.comyoutube.com This protonation creates a much better leaving group (a hydroxyl group) and makes the epoxide carbons more electrophilic. youtube.com The activated epoxide is then attacked by a nucleophile, which can be weak (e.g., water, alcohols) since the ring is primed for opening. chemistrysteps.comyoutube.com

The mechanism is considered a hybrid between SN1 and SN2. libretexts.orgchemistrysteps.com While a full carbocation does not form, the transition state has significant carbocation-like character, with a partial positive charge developing on the more substituted carbon. libretexts.orgyoutube.com

Lewis acids, such as scandium triflate (Sc(OTf)₃) or aluminum-based catalysts, can also mediate ring-opening. nih.govresearchgate.netnih.gov They function by coordinating to the epoxide oxygen, which polarizes the C-O bonds and activates the ring towards nucleophilic attack in a manner similar to protonation.

Regiochemistry is a critical aspect of the ring-opening of unsymmetrical epoxides like this compound. The site of nucleophilic attack is dictated by the reaction conditions.

Basic/Neutral Conditions : The reaction is governed by sterics. The nucleophile attacks the less substituted carbon atom, following a pure SN2 pathway. For this compound, this results in attack at the terminal CH₂ carbon. chemistrysteps.commasterorganicchemistry.comkhanacademy.org

Acidic Conditions : The reaction is controlled by electronics. The nucleophile attacks the carbon atom that can better stabilize the developing positive charge in the SN1-like transition state. libretexts.orgchemistrysteps.com Therefore, the nucleophile preferentially attacks the more substituted carbon—the tertiary carbon atom bonded to both the tetrahydropyran (B127337) ring and the other carbon of the epoxide. youtube.comyoutube.com

Table 2: Regioselectivity in the Ring Opening of this compound

Conditions Site of Attack Major Product with Methanol (CH₃OH) Mechanism
Basic (NaOCH₃) Less substituted carbon (CH₂) 1-Methoxy-1-(oxan-4-yl)ethan-2-ol SN2

This interactive table illustrates the difference in regiochemical outcome depending on the catalytic conditions employed for the ring-opening reaction.

Reactivity of the Tetrahydropyran Moiety and Synergistic Effects

The tetrahydropyran (THP) ring, also known as oxane, is a saturated cyclic ether. wikipedia.org Unlike the highly strained oxirane ring, the THP ring is relatively unreactive and does not readily undergo cleavage under the conditions typically used for epoxide opening. libretexts.org

However, the presence of the THP moiety is not entirely passive. The oxygen atom within the THP ring possesses lone pairs of electrons, which could potentially lead to synergistic effects. In Lewis acid-mediated reactions, this oxygen could act as a secondary binding site, forming a chelated intermediate. Such chelation could influence the conformation of the molecule and the regioselectivity of the nucleophilic attack on the nearby epoxide ring, a phenomenon observed in other systems with remote oxygen functionalities. researchgate.net This intramolecular interaction could direct the nucleophile to one of the epoxide carbons with greater selectivity than would be predicted by sterics or electronics alone.

Polymerization Dynamics and Mechanisms

The strained nature of the oxirane ring allows this compound to act as a monomer in ring-opening polymerization (ROP). This process can proceed through either a cationic or anionic mechanism, leading to the formation of polyether structures.

Cationic Ring-Opening Polymerization (CROP): Initiated by protic acids or Lewis acids, CROP begins with the activation of the epoxide ring. nih.gov The activated monomer is then attacked by a nucleophile, which is typically the oxygen atom of another monomer molecule. This process continues in a chain-growth fashion, propagating the polymer chain. Cationic polymerizations are versatile but require stringent conditions to avoid side reactions. nih.govresearchgate.net

Anionic Ring-Opening Polymerization: This type of polymerization is initiated by strong nucleophiles, such as alkoxides or organometallic compounds. mdpi.comgoogle.com The initiator attacks and opens the epoxide ring of a monomer, generating an alkoxide. This newly formed alkoxide then serves as the nucleophile for the next monomer, propagating the chain. Living anionic polymerization can allow for the synthesis of polymers with well-defined molecular weights and narrow distributions. mdpi.com

Table 3: Comparison of Polymerization Mechanisms for this compound

Feature Cationic Polymerization Anionic Polymerization
Initiators Protic acids (H₂SO₄), Lewis acids (BF₃) Strong bases (KOH), Alkoxides (RONa), Organometallics (RLi)
Propagating Species Tertiary oxonium ion Alkoxide
Monomer Reactivity Governed by nucleophilicity of monomer's oxygen Governed by electrophilicity of monomer's carbons

| Key Characteristics | Can be fast; potential for side reactions | Can be "living"; allows for good control over polymer architecture |

This interactive table compares the key features of the two primary mechanisms through which this compound can be polymerized.

Cationic Ring-Opening Polymerization of Oxirane Functionality

The oxirane functionality of this compound can undergo cationic ring-opening polymerization (CROP) to form polyethers. This process is typically initiated by strong protic acids (e.g., HOSO₂CF₃), Lewis acids (e.g., BF₃OEt₂), or photoinitiators that generate cationic species upon irradiation. mdpi.commdpi.com The polymerization proceeds via a chain-growth mechanism involving tertiary oxonium ion propagating species.

The mechanism can be described in three main stages:

Initiation: The reaction begins with the protonation or coordination of an initiator (H⁺ or Lewis Acid) to the oxygen atom of the oxirane ring. This activation step forms a tertiary oxonium ion, rendering the ring highly susceptible to nucleophilic attack. kpi.ua

Propagation: A monomer molecule, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the activated (protonated) oxirane ring of the growing chain. This Sɴ2-type reaction results in the opening of the oxirane ring and the formation of a new ether linkage, extending the polymer chain by one monomer unit. The active center is simultaneously transferred to the newly added monomer unit, regenerating the tertiary oxonium ion at the chain end, which can then react with another monomer. kpi.ua

Chain Transfer and Termination: CROP of oxiranes can be complicated by chain transfer reactions. Intramolecular chain transfer, known as "backbiting," can occur where the oxygen atom of a repeating unit in the growing polymer chain attacks the active oxonium ion at the chain end. This can lead to the formation of cyclic oligomers, such as substituted 1,4-dioxanes. kpi.ua Chain transfer to monomer is also a significant side reaction for substituted oxiranes. mdpi.com Termination can occur through reaction with counter-ions or impurities in the system.

The general reaction scheme for the propagation step is illustrated below: Figure 1: Propagation step in the cationic ring-opening polymerization of the oxirane moiety.

Influence of Oxane Moiety on Polymerization Behavior

The oxane (tetrahydropyran) moiety in this compound has a significant influence on the polymerization behavior of the oxirane ring. While the oxane ring itself is a cyclic ether, its six-membered structure is considerably less strained and therefore less reactive towards ring-opening than the three-membered oxirane ring. However, the oxygen atom of the oxane ring is nucleophilic and can participate in the polymerization process.

Research on the CROP of oxiranes in the presence of tetrahydropyran (THP) as an additive demonstrates that THP can act as a "stabilizer" for the cationic propagating species. acs.org The mechanism involves a reversible reaction where the highly reactive oxirane-derived oxonium ion at the propagating end reacts with the more basic oxygen of a THP molecule (in this case, the attached oxane moiety). acs.org This forms a more stable, less reactive THP-derived oxonium ion.

This equilibrium between the active (oxirane-derived) and dormant (oxane-derived) propagating species can have several effects:

Suppression of Side Reactions: By reducing the reactivity of the propagating chain end, the occurrence of side reactions like backbiting and chain transfer to the monomer may be suppressed. This can lead to polymers with more linear structures and narrower molecular weight distributions. acs.org

Living Polymerization Characteristics: The stabilization of the cationic propagating species is a key strategy for achieving controlled or "living" polymerization of oxiranes, allowing for the synthesis of well-defined polyethers with predictable molecular weights. acs.org

The table below summarizes the potential effects of the oxane moiety on the polymerization process.

FeaturePolymerization of a Simple OxiranePolymerization of this compoundRationale
Propagating Species Highly reactive tertiary oxonium ionEquilibrium between active oxirane- and dormant oxane-derived oxonium ionsIntramolecular interaction with the nucleophilic oxane oxygen
Polymerization Rate Generally fastPotentially slowerLower concentration of highly reactive propagating species
Side Reactions Prone to backbiting and chain transferSide reactions may be suppressedReduced reactivity of the stabilized propagating center
Control over Polymer Structure LimitedPotentially enhanced ("living" characteristics)Increased stability of the propagating species allows for more controlled chain growth

Functionalization and Derivatization Reactions of this compound

The strained oxirane ring is the primary site for functionalization and derivatization reactions in this compound. The molecule can readily undergo nucleophilic ring-opening reactions under either acidic or basic conditions, providing a versatile route to a wide range of functionalized derivatives. nih.govtdl.org

Under both conditions, the reaction involves the attack of a nucleophile on one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of a new bond between the nucleophile and the carbon. This reaction relieves the ring strain and typically results in the formation of a β-substituted alcohol.

Regioselectivity of Ring-Opening:

Basic or Neutral Conditions: The nucleophile attacks the less sterically hindered carbon atom of the oxirane ring (the terminal -CH₂ group). This is a classic Sɴ2 reaction.

Acidic Conditions: The reaction proceeds through a species with carbocationic character. The nucleophile preferentially attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state.

A variety of nucleophiles can be employed to derivatize this compound, installing diverse functional groups onto the molecule. tdl.org The table below outlines several common derivatization reactions.

NucleophileReagent ExampleProduct Functional GroupReaction Conditions
Amine Ammonia (NH₃), Primary Amines (R-NH₂), Secondary Amines (R₂NH)Amino alcoholNeutral or mild acid/base catalysis
Alcohol/Phenol Methanol (CH₃OH), Phenol (C₆H₅OH)Ether diolAcid or base catalysis
Thiol Hydrogen sulfide (H₂S), Thiophenol (C₆H₅SH)Thioether diol (β-hydroxy sulfide)Base catalysis (e.g., NaSH)
Azide (B81097) Sodium azide (NaN₃)Azido alcoholNeutral or mild acid catalysis (e.g., NH₄Cl)
Halide Hydrochloric acid (HCl), Hydrobromic acid (HBr)Haloalcohol (Halohydrin)Acidic conditions
Cyanide Hydrogen cyanide (HCN), Sodium cyanide (NaCN)Cyano alcohol (β-hydroxy nitrile)Base catalysis
Water H₂ODiolAcid or base catalysis

These functionalization reactions are highly efficient and provide a powerful method for modifying the properties of this compound or polymers derived from it, enabling the synthesis of materials with tailored characteristics. tdl.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 4-(Oxiran-2-yl)oxane in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons on the oxane and oxirane rings. The protons on the oxirane ring are expected to appear at a characteristic chemical shift, typically in the range of 2.5-3.5 ppm. The protons of the oxane ring would show more complex splitting patterns due to their diastereotopic nature and coupling interactions within the ring system.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The carbons of the epoxide ring are characteristically found in the range of 40-60 ppm, while the carbons of the tetrahydropyran (B127337) ring would appear further downfield.

To unambiguously assign all proton and carbon signals and to determine the connectivity of the atoms, multi-dimensional NMR experiments are essential.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons on the oxane ring and within the oxirane ring, as well as between the proton at the junction of the two rings (C4 of the oxane) and its neighbors. This allows for the tracing of the proton network throughout the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically two to three bonds). This is crucial for establishing the connectivity between different parts of the molecule, for instance, by observing correlations between the protons on the oxirane ring and the carbons of the oxane ring, and vice versa.

The following table summarizes the expected 2D NMR correlations for key protons in this compound:

Proton (Position)Expected COSY Correlations (with Protons at)Expected HSQC Correlation (with Carbon at)Expected HMBC Correlations (with Carbons at)
H on C4 (Oxane)H on C3/C5 (Oxane), H on C2' (Oxirane)C4 (Oxane)C2/C6 (Oxane), C3' (Oxirane)
H on C2' (Oxirane)H on C4 (Oxane), H on C3' (Oxirane)C2' (Oxirane)C3/C5 (Oxane), C3' (Oxirane)
H on C3' (Oxirane)H on C2' (Oxirane)C3' (Oxirane)C4 (Oxane), C2' (Oxirane)

The tetrahydropyran ring in this compound can exist in different conformations, primarily chair-like forms. Variable-temperature (VT) NMR spectroscopy is a powerful technique to study these conformational dynamics. researchgate.net At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed signals will be an average of the different conformations.

By lowering the temperature, the rate of this exchange can be slowed down. researchgate.net If the temperature is lowered sufficiently to reach the coalescence point and below, separate signals for the axial and equatorial protons of the individual conformers may be observed. This allows for the determination of the energy barrier for the conformational interchange and the relative populations of the different conformers. For this compound, VT-NMR would provide insights into the preferred orientation (axial or equatorial) of the oxiranyl substituent on the oxane ring.

Mass Spectrometry (MS): Techniques for Molecular Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound. For a molecule with the chemical formula C₆H₁₀O₂, the calculated exact mass can be compared to the experimentally measured mass to confirm its elemental composition with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion. nationalmaglab.org In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to fragmentation, for example, through collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass spectrometer.

The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the bonds within the oxane and oxirane rings. Common fragmentation patterns for ethers include cleavage alpha to the oxygen atom. For epoxides, ring-opening followed by subsequent fragmentations is a typical pathway. Analysis of these fragments helps to confirm the presence of both the oxane and oxirane moieties and their connectivity.

A plausible fragmentation pathway could involve the loss of the oxirane group or fragments thereof, leading to characteristic neutral losses that can be identified in the mass spectrum.

Precursor Ion (m/z)Proposed FragmentationResulting Fragment Ion (m/z)
[M+H]⁺Loss of CH₂O (from oxirane)[M+H - 30]⁺
[M+H]⁺Loss of C₂H₄O (oxirane)[M+H - 44]⁺
[M+H]⁺Cleavage of the oxane ringVarious smaller fragments

Vibrational Spectroscopy (IR, Raman) in Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. covalentmetrology.comthermofisher.com These two techniques are often complementary.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the C-O-C stretching and C-H stretching vibrations of both the ether (oxane) and epoxide (oxirane) functionalities.

Epoxide (Oxirane) Vibrations: The epoxide ring has several characteristic vibrational modes. The asymmetric C-O-C stretching of the epoxide ring typically appears in the range of 950-810 cm⁻¹. The symmetric C-O-C stretch is found between 880-750 cm⁻¹. Another characteristic band is the "ring breathing" vibration, which is often observed around 1250 cm⁻¹. spectroscopyonline.comresearchgate.net

Tetrahydropyran (Oxane) Vibrations: The tetrahydropyran ring will show strong C-O-C stretching bands, typically in the fingerprint region of the spectrum, around 1100 cm⁻¹. The C-H stretching vibrations of the methylene groups in the ring will appear in the 2850-2960 cm⁻¹ region.

The following table summarizes the expected key vibrational bands for this compound:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
C-H Stretch (alkane)2850 - 2960Oxane and Oxirane
Epoxide Ring Breathing~1250Oxirane
C-O-C Stretch (ether)~1100Oxane
Asymmetric C-O-C Stretch (epoxide)950 - 810Oxirane
Symmetric C-O-C Stretch (epoxide)880 - 750Oxirane

By combining the information from these advanced spectroscopic and analytical techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Structures

The fundamental principle of XRD involves directing a beam of X-rays onto a single, high-quality crystal of the compound. carleton.edufiveable.me The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots (reflections). creative-biostructure.comcarleton.edufiveable.me By analyzing the positions and intensities of these reflections, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. creative-biostructure.comfiveable.me

A crucial application of XRD for a chiral molecule like this compound, which possesses stereogenic centers, is the determination of its absolute stereochemistry. nih.gov This is achieved by analyzing the anomalous scattering of X-rays. thieme-connect.de When the X-ray wavelength is near the absorption edge of an atom in the crystal, subtle differences in the diffraction pattern, known as Bijvoet differences, can be measured. researchgate.neted.ac.uk These differences allow for the definitive assignment of the absolute configuration (e.g., R or S) at each chiral center. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute stereochemistry; a value close to zero confirms the assignment. researchgate.netresearchgate.net

Although specific crystallographic data for this compound are not publicly available, the hypothetical data that would be obtained from such an analysis are presented in Table 1. This technique would provide unequivocal proof of the molecule's connectivity and spatial arrangement in the solid state.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)

ParameterValueDescription
Chemical FormulaC₆H₁₀O₂The elemental composition of the molecule.
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁A non-centrosymmetric space group, required for a chiral molecule. ed.ac.uk
Unit Cell Dimensionsa = 6.5 Å, b = 8.2 Å, c = 5.9 Å, β = 95°The dimensions of the repeating unit in the crystal lattice.
Bond Length (C-O, oxirane)~1.47 ÅTypical length for a C-O bond in an epoxide ring.
Bond Angle (C-O-C, oxane)~111°Typical angle for an ether in a saturated ring.
Flack Parameter0.05(3)A value near zero would confirm the absolute stereochemistry. researchgate.net

Integrated Spectroscopic Data Analysis and Computational Validation

Mass Spectrometry (MS) : Provides the molecular weight and molecular formula of the compound.

Infrared (IR) Spectroscopy : Identifies the presence of specific functional groups, such as the C-O ether linkages in the oxane and oxirane rings. studypug.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Maps out the carbon-hydrogen framework of the molecule, revealing connectivity through spin-spin coupling. azolifesciences.com Both ¹H and ¹³C NMR are critical for determining the number of unique protons and carbons and their chemical environments. intertek.comnih.gov

In modern structural elucidation, experimental data are frequently validated using computational methods. acs.org Density Functional Theory (DFT) is a powerful quantum mechanical approach used to predict molecular properties, including geometries and spectroscopic data. nih.gov By creating a theoretical model of a proposed structure, such as this compound, its NMR chemical shifts can be calculated. mdpi.comnih.govproquest.com

The process involves:

Proposing a structure based on initial spectroscopic data (MS, IR, NMR).

Performing a geometry optimization of the proposed structure using DFT calculations. iucr.org

Calculating the NMR shielding tensors for the optimized geometry to predict ¹H and ¹³C chemical shifts. acs.org

Comparing the computationally predicted spectrum with the experimentally obtained spectrum.

A strong correlation between the experimental and predicted chemical shifts serves as powerful evidence for the correctness of the proposed structure. acs.org This integrated approach is particularly valuable when single crystals for X-ray diffraction are not available or to confirm that the structure in solution is consistent with the solid-state structure. The validation of experimental structures with DFT calculations has become a standard practice for ensuring accuracy. iucr.orgnih.govresearchgate.netiucr.org

Table 2 illustrates a hypothetical comparison between experimental NMR data for this compound and values predicted by DFT calculations.

Table 2: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is hypothetical and for illustrative purposes only.)

Carbon AtomExperimental δ (ppm)Predicted δ (ppm) (DFT)Difference (ppm)
C2 (Oxirane)52.152.5-0.4
C3 (Oxirane)49.850.1-0.3
C4 (Oxane)75.375.0+0.3
C5, C9 (Oxane)68.568.8-0.3
C6, C8 (Oxane)25.425.2+0.2
C7 (Oxane)26.125.9+0.2

Computational Chemistry and Theoretical Modeling of 4 Oxiran 2 Yl Oxane

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical methods are employed to elucidate the fundamental electronic properties and energetic characteristics of molecules. These studies aim to predict molecular stability, electron distribution, and energy levels, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that calculates the electronic structure of a system. It is particularly effective for determining molecular geometries, predicting stability, and analyzing electronic properties due to its balance of accuracy and computational efficiency nih.govclinicsearchonline.org. DFT calculations, often employing functionals like B3LYP, allow for the optimization of molecular geometries, finding the lowest energy configurations, and assessing the relative stability of different conformers or isomers nih.govclinicsearchonline.orgresearchgate.net. By computing properties such as bond lengths, bond angles, and atomic charges, DFT provides a detailed picture of the molecule's electronic distribution and its inherent stability under various conditions nih.govclinicsearchonline.org. For 4-(Oxiran-2-yl)oxane, DFT could be used to determine the preferred conformation of the oxane ring (e.g., chair conformation) and the orientation of the oxirane substituent, as well as to calculate its heat of formation, providing insights into its thermodynamic stability nih.govresearchgate.net.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Ab initio methods, such as Hartree-Fock (HF) and its correlated extensions, solve the electronic Schrödinger equation from first principles without relying on experimental data libretexts.orgnorthwestern.edu. These methods can provide highly accurate electronic properties, including molecular orbitals, ionization potentials, and dipole moments, but are computationally intensive, often limiting their application to smaller molecular systems libretexts.orgsfu.ca. Semi-empirical methods, on the other hand, simplify the calculations by incorporating experimental data or results from higher-level calculations to parameterize certain terms in the Hamiltonian libretexts.orgsfu.ca. Methods like AM1, MNDO, and PM3 fall into this category sfu.cacore.ac.uk. While less accurate than high-level ab initio methods, semi-empirical approaches offer a faster alternative for exploring electronic properties, reaction mechanisms, and molecular geometries, making them valuable for larger or more complex molecules where ab initio calculations might be prohibitive libretexts.orgsfu.ca. These methods can provide insights into frontier molecular orbitals (HOMO-LUMO gap), which are critical for understanding a molecule's reactivity and electronic transitions nih.govclinicsearchonline.org.

Mechanistic Studies of Reaction Pathways

Understanding the detailed mechanisms by which chemical reactions occur is essential for predicting outcomes and designing synthetic strategies. Computational chemistry plays a vital role in dissecting reaction pathways, identifying key intermediates, and characterizing transition states.

Transition State Characterization for Ring-Opening Reactions

The ring-opening of the epoxide moiety in this compound is a key reaction pathway. Computational methods, including DFT, are adept at characterizing transition states – the high-energy, unstable molecular configurations that lie between reactants and products researchgate.netmdpi.comrsc.org. By calculating the geometries and energies of these transition states, researchers can gain detailed insights into the energy barriers for specific reaction steps, such as nucleophilic attack on the epoxide ring. For instance, studies on similar epoxide ring-opening reactions have used quantum chemical calculations to analyze the nature of the transition state, whether it involves SN2-type displacements or other mechanisms, and how factors like solvent and catalysis influence the reaction pathway mdpi.comresearchgate.netosaka-u.ac.jp. Characterizing these transition states is crucial for understanding the kinetics and thermodynamics of the ring-opening process.

Computational Prediction of Regio- and Stereoselectivity

The regioselectivity (which atom is attacked) and stereoselectivity (the spatial arrangement of atoms in the product) of epoxide ring-opening reactions are critical aspects that computational methods can predict. By analyzing the electronic and steric factors at the transition state, computational models can forecast which reaction pathway is favored researchgate.netrsc.orgresearchgate.netbeilstein-journals.org. For example, DFT calculations can model the attack of a nucleophile on the epoxide ring, comparing the activation energies for attack at different carbon atoms of the oxirane to predict regioselectivity researchgate.netbeilstein-journals.org. Similarly, by examining the geometry and electronic interactions within the transition state, computational studies can predict the stereochemical outcome, such as the formation of specific enantiomers or diastereomers researchgate.netmdpi.comrsc.org. These predictions are invaluable for guiding experimental efforts toward achieving desired selectivities in the synthesis of complex molecules, including those with chiral centers, which are inherent in the oxirane moiety of this compound mdpi.comnih.govresearchgate.netrsc.org.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different three-dimensional arrangements a molecule can adopt due to rotation around single bonds, and how these arrangements relate to molecular energy and stability. The potential energy surface (PES) is a multidimensional map that illustrates the energy of a molecule as a function of its atomic coordinates unicamp.brresearchgate.netlibretexts.org.

For this compound, conformational analysis would focus on the preferred spatial arrangement of its constituent parts. The oxane ring typically exists in a chair conformation to minimize steric and torsional strain libretexts.org. The oxirane ring, attached at the 4-position of the oxane, can adopt various orientations relative to the oxane ring, leading to different conformers. Computational methods, including energy minimization scans and molecular dynamics simulations, are used to explore these conformational possibilities and map the corresponding potential energy surface unicamp.brresearchgate.netresearchgate.netscielo.org.mx. Identifying the lowest energy conformers and understanding the energy barriers between them is essential for predicting the molecule's physical properties and its interactions with other molecules, such as in biological systems or during chemical reactions unicamp.brlibretexts.org. Techniques like Principal Component Analysis (PCA) can also be employed to refine the exploration of complex potential energy surfaces unicamp.br.

Prediction of Spectroscopic Parameters and Cross-Validation with Experimental Data (e.g., DFT-NMR)

Density Functional Theory (DFT) is a widely utilized quantum mechanical approach for predicting various molecular properties, including spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants mdpi.comrsc.orgresearchgate.net. The typical workflow involves first optimizing the molecular geometry of the compound using DFT calculations, which establishes an accurate representation of its electronic structure mdpi.comresearchgate.net. Following geometry optimization, NMR chemical shifts are computed, often employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach, which effectively accounts for the magnetic shielding effects experienced by atomic nuclei within a molecule researchgate.net. These computationally derived spectroscopic parameters can then be rigorously cross-validated against available experimental NMR data. This comparison is crucial for assessing the accuracy of the chosen computational methods and for aiding in structure elucidation or confirmation mdpi.comresearchgate.netresearchgate.net. Benchmarking studies, which systematically evaluate the performance of various DFT functionals and basis sets, are essential for identifying the most accurate computational protocols for NMR prediction mdpi.comresearchgate.net. Research has demonstrated that the selection of specific functionals and basis sets can significantly influence the precision of predicted chemical shifts, with certain less complex basis sets occasionally yielding higher accuracy than more elaborate ones for particular nuclei mdpi.comresearchgate.net.

Given that specific DFT-NMR prediction data for this compound was not identified in the literature search, detailed research findings or data tables for this section pertaining to this compound cannot be provided.

Bonding Analysis and Intermolecular Interactions (e.g., NBO analysis)

Specific NBO analysis data for this compound was not identified during the literature search. Consequently, detailed research findings and data tables related to the bonding analysis and intermolecular interactions of this particular compound cannot be presented.

Compound List:

this compound

Applications in Materials Science and Advanced Organic Synthesis

4-(Oxiran-2-yl)oxane as a Crucial Building Block for Complex Architectures

The tetrahydropyran (B127337) (THP) ring is a prevalent structural motif in a vast number of biologically active natural products. nih.govresearchgate.net Its prevalence has driven the development of numerous synthetic strategies for its construction. rsc.orgbohrium.com Concurrently, epoxides are recognized as key intermediates in the synthesis of complex molecules, particularly for establishing specific stereochemistries through controlled ring-opening reactions. nih.govnih.gov The compound this compound merges these two important chemical entities, offering a pre-formed, stable THP scaffold equipped with a reactive epoxide handle for further chemical elaboration. This makes it an ideal starting point for building complex molecular architectures.

Synthesis of Natural Product Analogues and Designed Molecules

The construction of tetrahydropyran rings is a critical step in the total synthesis of many marine natural products and other complex bioactive molecules. nih.gov Synthetic strategies often involve multi-step sequences to generate the THP core. rsc.org By providing a ready-made THP unit, this compound can streamline synthetic routes to analogues of these natural products. The oxirane ring serves as a versatile functional group that can undergo nucleophilic attack to introduce a wide variety of substituents and build out the rest of the molecular structure. Epoxide-based methodologies are considered a powerful non-aldol alternative for the construction of polypropionate units, which are common in many natural products. nih.gov

For instance, the synthesis of various natural products containing a THP ring often involves the intramolecular ring opening of an epoxy-alcohol. researchgate.net Using this compound, a synthetic chemist can bypass the steps needed to create the THP ring itself and focus on the strategic opening of the epoxide to append the desired side chains, facilitating the efficient generation of a library of analogues for structure-activity relationship (SAR) studies.

Introduction of Chirality and Stereochemical Control in Target Molecules

The oxirane ring in this compound contains a chiral center. If an enantiomerically pure form of the compound is used, it can serve as a chiral building block to impart stereochemical control during a synthesis. The ring-opening of epoxides is a well-understood and stereospecific reaction. youtube.com When a nucleophile attacks the epoxide ring, it typically does so via an S(_N)2 mechanism, which results in an inversion of stereochemistry at the point of attack. This predictable outcome is invaluable in the synthesis of complex molecules with multiple stereocenters, such as polyketide natural products. nih.govnih.gov

The stereoselective synthesis of polysubstituted tetrahydropyrans is a significant challenge in organic chemistry. core.ac.uk Methodologies that can reliably control the stereochemistry are highly sought after. researchgate.netu-szeged.hu By starting with a chiral, non-racemic this compound, a specific stereoisomer of a target molecule can be synthesized. The inherent chirality of the building block, combined with the stereospecificity of the epoxide ring-opening, provides a powerful tool for controlling the three-dimensional arrangement of atoms in the final product.

Development of Functional Polymers and Polymeric Materials

The strained three-membered ring of the oxirane group makes this compound a suitable monomer for ring-opening polymerization (ROP). researchgate.net This process can lead to the formation of functional polymers where the oxane ring is a pendant group along the polymer backbone. The properties of these polymers can be tailored based on the polymerization conditions and the incorporation of other monomers. The synthesis of polymers from functional epoxides is a growing area of research for creating materials with specific biomedical or advanced technological applications. nih.gov

Monomer for Specialty Polymers with Tunable Mechanical and Thermal Properties

When this compound undergoes ring-opening polymerization through its epoxide functionality, it produces a polyether chain with pendant tetrahydropyran rings. The presence of these bulky, cyclic side groups significantly influences the properties of the resulting polymer. The pendant oxane groups can restrict chain mobility, leading to a higher glass transition temperature (T(_g)) compared to linear polyethers like polyethylene (B3416737) glycol.

The composition of copolymers can be adjusted to fine-tune their properties. nih.gov For example, by copolymerizing this compound with other epoxides or cyclic ethers, the density of the pendant oxane groups can be varied, allowing for precise control over the polymer's mechanical and thermal characteristics, such as stiffness, ductility, and melting point. acs.orgmdpi.com This approach enables the creation of specialty polymers designed for specific applications where a balance of thermal stability and mechanical performance is required.

PropertyInfluence of Pendant 4-Oxane GroupPotential Application
Glass Transition Temp (T(_g)) Increases due to steric hindrance and reduced chain mobility.High-temperature resistant materials, engineering plastics.
Mechanical Strength Can increase stiffness and rigidity of the polymer backbone.Structural components, durable coatings.
Solubility The ether linkages in the backbone and the oxane ring can influence solubility in various solvents.Membranes, specialty adhesives.

Cross-linking Agents and Reactive Diluents for Advanced Coatings and Resins

Epoxy resins are widely used in high-performance coatings, adhesives, and composite materials due to their excellent adhesion, chemical resistance, and mechanical properties. nih.gov The viscosity of epoxy resin formulations is often reduced by adding reactive diluents, which are low-viscosity compounds that co-react with the resin system, becoming a permanent part of the cured network. evonik.com Monofunctional epoxides are commonly used for this purpose. researchgate.net

This compound, with its reactive epoxide group and stable oxane ring, can function as a reactive diluent. specialchem.comgoogle.com Its incorporation into an epoxy formulation would lower the initial viscosity for easier application while the oxane ring would add a degree of flexibility and impact resistance to the final cured product. olinepoxy.com

Furthermore, its bifunctional nature (containing two ether rings, one of which is a reactive epoxide) suggests its potential as a cross-linking agent. researchgate.net In polymer systems with reactive hydroxyl or carboxyl groups, the epoxide ring of this compound can form covalent bonds, creating a cross-linked network that enhances the thermal and mechanical stability of the material. ncsu.edu

Contribution to Medicinal Chemistry Research via Building Block Design (e.g., scaffold modification)

The tetrahydropyran ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous approved drugs and bioactive natural products. nih.govnih.govresearchgate.net The incorporation of sp-rich scaffolds like the THP ring is a key strategy in modern drug discovery to improve properties such as solubility and metabolic stability while exploring three-dimensional chemical space. sygnaturediscovery.comprinceton.edu

This compound serves as an excellent building block for medicinal chemists aiming to incorporate the beneficial THP scaffold into new drug candidates. nih.gov The epoxide functionality acts as a versatile chemical handle, allowing for the attachment of various other fragments and functional groups through straightforward ring-opening reactions. This facilitates the rapid synthesis of a library of compounds based on the THP core, which can then be screened for biological activity. nih.gov This approach, known as scaffold hopping or scaffold modification, is a powerful tool for lead optimization in drug discovery programs. unife.itnamiki-s.co.jp The ability to easily generate diverse analogues from a common THP-epoxide intermediate accelerates the discovery of new therapeutic agents.

Exploration in Catalytic Applications and Ligand Design

The unique bifunctional nature of this compound, featuring both a strained, highly reactive oxirane ring and a stable, flexible oxane moiety, presents intriguing possibilities for its application in catalysis and as a scaffold in ligand design. The distinct electronic and steric properties of these two oxygen-containing heterocycles can be leveraged for synergistic catalytic activity and the creation of novel ligand architectures for asymmetric synthesis.

The oxirane group serves as a highly reactive electrophilic site, susceptible to nucleophilic attack, which can be exploited in various catalytic transformations. masterorganicchemistry.comresearchgate.net Conversely, the oxane ring is a comparatively inert, six-membered cyclic ether that can act as a coordinating solvent or a bulky substituent to influence the stereochemical outcome of a reaction. uoanbar.edu.iq The interplay between these two functionalities within the same molecule is a key area of exploration.

Bifunctional Catalysis Potential

The spatial arrangement of the oxirane and oxane rings in this compound suggests its potential as a bifunctional catalyst, where one part of the molecule activates a substrate while the other facilitates a reaction. For instance, the oxane oxygen could act as a Lewis base to coordinate to a metal center or a substrate, positioning it for a subsequent reaction with the oxirane ring. This intramolecular cooperation could enhance reaction rates and selectivities compared to intermolecular catalyst systems. escholarship.orgresearchgate.net

In the context of organocatalysis, the oxane moiety could serve as a hydrogen bond acceptor, while the oxirane undergoes a ring-opening reaction. This dual role is reminiscent of bifunctional organocatalysts that utilize different functional groups to activate both the nucleophile and the electrophile simultaneously. researchgate.net

Monomer for Catalytic Polymerization

The oxirane ring makes this compound a prime candidate as a monomer for ring-opening polymerization (ROP) to produce functional polyethers. researchgate.net Catalytic ROP of epoxides is a well-established method for synthesizing polymers with controlled molecular weights and specific end-group functionalities. acs.orgresearchgate.net The incorporation of the oxane ring into the polymer backbone would introduce unique properties, such as altered solubility, thermal stability, and coordination ability, compared to polymers derived from simpler epoxides.

Different catalytic systems, including those based on aluminum, zinc, and cobalt, are known to be effective for the ROP of epoxides. researchgate.netnih.gov The choice of catalyst can influence the stereochemistry of the resulting polymer. The presence of the bulky oxane substituent on the oxirane ring would likely have a significant impact on the regioselectivity and stereoselectivity of the polymerization process.

Illustrative Research Findings: Catalytic Ring-Opening Polymerization

To illustrate the potential research in this area, the following table presents hypothetical data from the catalytic ring-opening polymerization of this compound with different catalyst systems.

Catalyst SystemMonomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Resulting Polymer
(Salen)Al-Me 100:1801295Poly(4-(oxan-4-yl)ethylene oxide)
Zn(Et)₂/H₂O 200:1602488Atactic Polyether
(Porphyrin)Co-OAc 150:11001892Isotactic Polyether

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This illustrative data suggests that different catalysts could yield polymers with varying tacticities, which would in turn affect their material properties.

Scaffold for Chiral Ligand Design

The inherent chirality of this compound makes it an attractive scaffold for the design of new chiral ligands for asymmetric catalysis. nih.govutexas.edu The stereocenters on the oxirane ring, combined with the conformational possibilities of the oxane ring, could create a well-defined chiral environment around a metal center.

The oxane oxygen and the oxirane oxygen can potentially act as a bidentate ligand, coordinating to a metal in a specific geometry. The design of such ligands is a cornerstone of asymmetric catalysis, where the ligand architecture dictates the enantioselectivity of the reaction. mdpi.comnih.govresearchgate.net Furthermore, the oxirane ring can be opened with various nucleophiles to introduce other coordinating groups, leading to a modular approach for ligand synthesis. masterorganicchemistry.com This allows for the fine-tuning of the steric and electronic properties of the ligand to optimize its performance in a specific catalytic transformation, such as asymmetric allylic alkylation or hydrogenation. nih.govresearchgate.net

Illustrative Research Findings: Asymmetric Ring-Opening Catalyzed by a Hypothetical Ligand

The following table shows hypothetical results for the asymmetric ring-opening of cyclohexene (B86901) oxide using a catalyst derived from a ligand based on the this compound scaffold.

Metal PrecursorLigand ModificationSolventYield (%)Enantiomeric Excess (ee, %)
Cr(acac)₃ UnmodifiedToluene8578
Co(OAc)₂ Amino-alcohol derivativeCH₂Cl₂9295
Al(i-PrO)₃ Phosphine derivativeTHF7888

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These hypothetical findings suggest that modifying the this compound scaffold could lead to highly effective chiral ligands for asymmetric transformations. The amino-alcohol derivative, for instance, could provide a bifunctional activation mode, leading to higher enantioselectivity. nih.gov

Future Research Directions and Unaddressed Challenges

Sustainable and Greener Synthetic Routes to Oxirane-Oxane Systems

The synthesis of complex cyclic ether architectures, including those featuring both oxirane and oxane functionalities, often relies on multi-step processes that can be resource-intensive or generate considerable waste. Future research must prioritize the development of environmentally sustainable and economically viable synthetic methodologies. This includes exploring biocatalytic approaches, which can offer high selectivity under mild conditions, and leveraging continuous flow chemistry for enhanced safety, control, and efficiency. The reduction of solvent usage, the adoption of renewable feedstocks, and the design of atom-economical reactions are crucial for minimizing the environmental footprint of producing these valuable compounds.

Greener ApproachTarget ImprovementPotential Catalysts/MethodsExample Metric
BiocatalysisReduced waste, milder reaction conditionsEnzymes (e.g., monooxygenases, hydrolases), whole-cell systemsE-factor reduction, lower energy consumption
Flow ChemistryEnhanced safety, yield, precise controlMicroreactors, continuous processing, in-line purificationHigher space-time yield, improved reproducibility
Solvent ReductionLower environmental impact, reduced disposal costsSolvent-free reactions, supercritical CO₂, ionic liquidsReduced solvent usage per kg of product
Renewable FeedstocksEnhanced sustainability, reduced fossil fuel relianceBiomass-derived precursors, bio-based epoxidation agentsLower carbon footprint, circular economy integration
Catalytic EpoxidationAtom economy, selectivityHeterogeneous catalysts, metal-free catalystsHigher atom economy, reduced by-product formation

Development of Highly Selective and Efficient Catalysts

Achieving precise control over chemical transformations involving the 4-(Oxiran-2-yl)oxane framework is paramount for synthesizing complex molecules, particularly chiral derivatives with specific biological or material properties. The inherent strain of the oxirane ring makes it highly reactive, but directing this reactivity with high chemo-, regio-, and stereoselectivity remains a significant challenge. Future research should focus on designing novel catalytic systems, including advanced organocatalysts, sophisticated metal-organic frameworks (MOFs), and tailored transition metal complexes. The development of asymmetric catalysts for enantioselective epoxide ring-opening and subsequent functionalization is a key area. Catalysts capable of orchestrating cascade reactions, sequentially transforming both the oxirane and oxane moieties in a single operation, would represent a significant advancement.

Catalyst TypeTarget ReactionDesired SelectivityEfficiency MetricExample Research Goal
OrganocatalystsEpoxide ring-openingHigh enantioselectivity (ee%), regioselectivityHigh Turnover Number (TON) and Turnover Frequency (TOF)Accessing chiral alcohols or amines from epoxides
Metal ComplexesC-O bond activation, functionalizationChemoselectivity, regioselectivityHigh Yield, low catalyst loadingSelective functionalization of the tetrahydropyran (B127337) ring
Heterogeneous CatalystsTandem reactions, recyclingCombined chemo- and stereoselectivityEasy separation and recyclabilityDeveloping robust catalysts for continuous processes
BiocatalystsStereoselective transformationsHigh enantioselectivity (ee%), diastereoselectivityMild reaction conditions, high substrate scopeEnzymatic synthesis of complex polyether natural products

Novel Reactivity Modes and Pericyclic Transformations

While the nucleophilic ring-opening of epoxides is a well-established reaction, the unique structural context of the oxirane-oxane system may unlock novel reactivity patterns. Future research should delve into less common or unexplored reaction pathways that can be leveraged for synthetic utility. This includes investigating the potential for the oxirane or oxane rings to participate in pericyclic reactions, such as Diels-Alder cycloadditions or ene reactions, potentially after ring strain release or specific activation. Exploring cascade or domino reactions, where multiple transformations occur sequentially in a single pot, could lead to highly efficient syntheses of complex molecular architectures. Understanding and exploiting specific rearrangement pathways of the oxirane-oxane system also presents an opportunity to discover new synthetic transformations.

Reaction TypePotential Role of Oxirane-Oxane SystemExpected OutcomeResearch Focus
Pericyclic ReactionsDienophile, diene, or ene participantFormation of fused or bridged polycyclic systemsExploiting strained ring participation in concerted reactions
Cascade ReactionsSequential functionalizationComplex molecular architectures, polyethersOne-pot synthesis of intricate structures
Rearrangement ReactionsIsomerization pathwaysNovel cyclic or acyclic products, functional group migrationMechanistic studies to understand reactivity
C-H FunctionalizationDirect activation of C-H bondsIntroduction of new substituents on the oxane ringSite-selective functionalization strategies
Oxidative/Reductive TransformationsAltering oxidation states of carbonsAccessing diverse functional groupsDeveloping selective redox catalysts for the system

Advanced Materials with Integrated Functions

The incorporation of the this compound moiety into advanced materials offers a promising avenue for developing substances with tailored properties. While epoxides are widely used in polymer chemistry, particularly in epoxy resins, the specific influence of the fused or linked tetrahydropyran ring on material characteristics is an area ripe for exploration. Future research should focus on utilizing this motif as a monomer or cross-linker in polymer synthesis, potentially leading to materials with enhanced thermal stability, improved mechanical strength, or unique adhesive and cohesive properties. Investigating its potential in stimuli-responsive materials, biodegradable polymers, or as a component in high-performance coatings and composites represents significant opportunities. Understanding the structure-property relationships will be key to designing materials with specific functionalities.

Material TypeIncorporation MethodTarget Functionality/PropertyResearch Goal
Epoxy ResinsMonomer, cross-linkerEnhanced toughness, thermal resistance, chemical inertnessHigh-performance adhesives and protective coatings
PolyethersPolymerizationTunable flexibility, biodegradability, specific thermal propertiesSustainable polymers for packaging or biomedical applications
Functional CoatingsSurface grafting, copolymerizationImproved adhesion, corrosion resistance, self-healing propertiesAdvanced protective layers for various substrates
CompositesFiller modification, matrix componentImproved interfacial adhesion, enhanced mechanical propertiesLightweight, high-strength structural materials
Stimuli-Responsive MaterialsIncorporation into polymer backboneResponse to temperature, pH, or lightSmart materials for sensors or drug delivery systems

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.